The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule that combines various heterocyclic structures. Its molecular formula is with a molecular weight of approximately . This compound is classified under the category of isoxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the formation of the isoxazole ring through cyclization reactions involving appropriate precursors such as benzo[d][1,3]dioxole and thiazole derivatives.
Technical Details:
The molecular structure of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide features several key components:
Structural Data:
COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
.QYKKVBRGRVXFCI-UHFFFAOYSA-N
.The compound can undergo various chemical reactions typical of isoxazole derivatives:
The mechanism of action for compounds like 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide often involves:
Physical and chemical properties are crucial for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.
The compound has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: